3-fluoro-N,N-di(propan-2-yl)benzamide
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Overview
Description
3-fluoro-N,N-di(propan-2-yl)benzamide is an organic compound with the molecular formula C13H18FNO It is characterized by a benzamide core substituted with a fluorine atom at the third position and two isopropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-di(propan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzoic acid and isopropylamine.
Amidation Reaction: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting 3-fluorobenzoyl chloride is then reacted with isopropylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the benzamide structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to avoid over-oxidation.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N,N-di(propan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It is also studied for its potential activity against various biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 3-fluoro-N,N-di(propan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can play a crucial role in these interactions by forming strong hydrogen bonds or altering the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N,N-di(propan-2-yl)benzamide
- 3-bromo-N,N-di(propan-2-yl)benzamide
- 3-methyl-N,N-di(propan-2-yl)benzamide
Uniqueness
Compared to its analogs, 3-fluoro-N,N-di(propan-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow it to form strong bonds and enhance the stability of the compound.
Properties
Molecular Formula |
C13H18FNO |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-fluoro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H18FNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3 |
InChI Key |
UEBSDWNBRIWXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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